(E)-2-(2-bromostyryl)-4-chlorophenyl acetate
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Overview
Description
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate is an organic compound that features a bromine atom, a styryl group, and a chlorophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromostyrene and 4-chlorophenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Acetylation: The final step involves acetylation using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-bromostyryl)-4-methylphenyl acetate
- (E)-2-(2-bromostyryl)-4-fluorophenyl acetate
- (E)-2-(2-bromostyryl)-4-nitrophenyl acetate
Uniqueness
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. The combination of these functional groups provides distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1000890-04-9 |
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Molecular Formula |
C16H12BrClO2 |
Molecular Weight |
351.62 g/mol |
IUPAC Name |
[2-[(E)-2-(2-bromophenyl)ethenyl]-4-chlorophenyl] acetate |
InChI |
InChI=1S/C16H12BrClO2/c1-11(19)20-16-9-8-14(18)10-13(16)7-6-12-4-2-3-5-15(12)17/h2-10H,1H3/b7-6+ |
InChI Key |
RZELIUUDCHQPEY-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=CC=CC=C2Br |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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